N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine
Overview
Description
“N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine” is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-N-[2(diethylamino)ethyl]benzamide involved an ion-associate reaction at room temperature . The reactants included sodium tetraphenyl borate, 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various physicochemical methods . These methods may include infrared spectra, NMR, elemental analysis, and mass spectrometry .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 222.33 and a molecular formula of C13H22N2O . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Pharmacological Properties and Molecular Mechanisms of Thymol
Thymol, chemically known as 2-isopropyl-5-methylphenol, shares a part of its structural motif with N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine, suggesting potential similarities in their biological activities. Thymol has been extensively researched for its pharmacological properties, including antioxidant, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, antitumor activities, and effects on cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases. Thymol's therapeutic potential is attributed to its anti-inflammatory, antioxidant, antihyperlipidemic effects, and membrane stabilization capabilities. This review emphasizes thymol's multifaceted therapeutic actions and pharmacological relevance, providing a foundation for exploring the potential applications of structurally related compounds like this compound in various health conditions (Meeran et al., 2017).
Environmental and Biological Impact of Synthetic Compounds
Research into the environmental and biological impacts of synthetic compounds, including those structurally related to this compound, underscores the importance of understanding their pathways and effects. For instance, studies on ethylmercury and its capacity to cross the blood-brain barrier elucidate the transport mechanisms and potential neurotoxicity associated with mercury-containing compounds. These findings are crucial for assessing the safety and environmental impact of synthetic chemicals and their metabolites (Kern et al., 2019).
Mechanism of Action
Mode of Action
Like many other compounds, it likely interacts with its targets by binding to specific sites, thereby influencing the function of the target .
Biochemical Pathways
Without knowledge of the specific targets of N-[2-(4-Amino-2-methylphenoxy)ethyl]-N,N-diethylamine, it’s challenging to determine the exact biochemical pathways it affects. It’s possible that this compound could influence multiple pathways depending on its targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. The effects would largely depend on the compound’s targets and the biochemical pathways it affects .
Properties
IUPAC Name |
4-[2-(diethylamino)ethoxy]-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEKMFPFNPVTMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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